2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine
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Overview
Description
2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine is an organic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring substituted with a 3-chlorophenyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-chlorophenyl azide can react with propargylamine under copper(I) catalysis to form the triazole ring.
Substitution Reactions: The resulting triazole intermediate can undergo further substitution reactions to introduce the propan-2-amine group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Purification Techniques: Employing advanced purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors that recognize the triazole ring or the amine group.
Pathways Involved: The compound can modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-1,2,3-triazole: Lacks the propan-2-amine group.
2-(1-Phenyl-1,2,3-triazol-4-yl)propan-2-amine: Lacks the chlorine substitution on the phenyl ring.
Uniqueness
2-[1-(3-Chlorophenyl)-1,2,3-triazol-4-yl]propan-2-amine is unique due to the combination of the triazole ring, the 3-chlorophenyl group, and the propan-2-amine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C11H13ClN4 |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C11H13ClN4/c1-11(2,13)10-7-16(15-14-10)9-5-3-4-8(12)6-9/h3-7H,13H2,1-2H3 |
InChI Key |
GRMVDFGXEUYFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
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